Cas no 1218779-75-9 (Apatinib Mesylate)

Apatinib Mesylate structure
Apatinib Mesylate structure
상품 이름:Apatinib Mesylate
CAS 번호:1218779-75-9
MF:C25H27N5O4S
메가와트:493.57798409462
CID:831481
PubChem ID:45139106

Apatinib Mesylate 화학적 및 물리적 성질

이름 및 식별자

    • N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide methanesulfonate
    • Apatinib Mesylate
    • Apatinib
    • N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]nico tinamide
    • YN 968D1
    • YN-968D1
    • YN968D1
    • TK02X14ASJ
    • 3-Pyridinecarboxamide, N-(4-(1-cyanocyclopentyl)phenyl)-2-((4-pyridinylmethyl)amino)-, methanesulfonate (1:1)
    • Rivoceranib mesylate
    • 3-Pyridinecarboxamide, N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-, methanesulfonate (1:1)
    • Alitan (TN)
    • Apatinib (YN968D1)
    • Rivoceranib mesylate (USAN)
    • MLS006011286
    • HMS3655H12
    • AOB871
    • ApatinibMesylate
    • 1218779-75-9
    • UNII-TK02X14ASJ
    • HY-13342
    • N-(4-(1-cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide methanesulfonate
    • CHEMBL3545414
    • D11289
    • N-(4-(1-Cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide Mesylate
    • AC-35390
    • RIVOCERANIB MESYLATE [USAN]
    • Apatinib (free base)?
    • BCP15234
    • AKOS026750547
    • CS-0694
    • BCP9000308
    • N-(4-(1-cyanocyclopentyl)phenyl)-2-(pyridin-4-ylmethylamino)nicotinamide mesylate
    • SMR004703036
    • N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide monomethanesulfonate salt
    • N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid
    • SW220296-1
    • RIVOCERANIB MESYLATE [WHO-DD]
    • BDBM50152828
    • CCG-269641
    • GLXC-20747
    • Apatinib (registered name in China)
    • SCHEMBL21847695
    • SB16589
    • DA-70982
    • Apatinib Mesylate?
    • DTXSID80153427
    • Apatinib-YN968D1
    • MDL: MFCD22420814
    • 인치: 1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)
    • InChIKey: FYJROXRIVQPKRY-UHFFFAOYSA-N
    • 미소: S(C([H])([H])[H])(=O)(=O)O[H].O=C(C1C([H])=C([H])C([H])=NC=1N([H])C([H])([H])C1C([H])=C([H])N=C([H])C=1[H])N([H])C1C([H])=C([H])C(=C([H])C=1[H])C1(C#N)C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

계산된 속성

  • 정밀분자량: 493.17837553g/mol
  • 동위원소 질량: 493.17837553g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 35
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 701
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 153

Apatinib Mesylate 보안 정보

Apatinib Mesylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A95340-10mg
Apatinib Mesylate
1218779-75-9 98%
10mg
¥1356.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A95340-5mg
Apatinib Mesylate
1218779-75-9 98%
5mg
¥806.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A95340-100mg
Apatinib Mesylate
1218779-75-9 98%
100mg
¥4306.0 2021-09-10
DC Chemicals
DC4101-100 mg
Apatinib Mesylate
1218779-75-9 99%
100mg
$250.0 2022-03-01
Axon Medchem
2849-10 mg
Apatinib
1218779-75-9 99%
10mg
€120.00 2023-07-10
TRC
A215185-25mg
Apatinib mesylate
1218779-75-9
25mg
$ 390.00 2022-06-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A127726-10mg
Apatinib Mesylate
1218779-75-9 ≥99%
10mg
¥1153.90 2023-09-04
DC Chemicals
DC4101-250 mg
Apatinib Mesylate
1218779-75-9 99%
250mg
$500.0 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028134-50mg
Apatinib Mesylate
1218779-75-9 99%
50mg
¥2893 2024-05-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A95340-50mg
Apatinib Mesylate
1218779-75-9 98%
50mg
¥3026.0 2021-09-10

추천 기사

추천 공급업체
atkchemica
(CAS:1218779-75-9)Apatinib Mesylate
CL1756
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:1218779-75-9)Apatinib Mesylate
sfd7353
순결:99.9%
재다:200kg
가격 ($):문의